4-Iodo-2,5,7-trinitro-9h-fluoren-9-one
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Overview
Description
4-Iodo-2,5,7-trinitro-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It is a derivative of fluorenone, characterized by the presence of iodine and nitro groups at specific positions on the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one typically involves the nitration of fluorenone followed by iodination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 5, and 7 positions of the fluorenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,5,7-trinitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-Iodo-2,5,7-triamino-9h-fluoren-9-one, while substitution of the iodine atom can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
4-Iodo-2,5,7-trinitro-9h-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-Iodo-2,5,7-trinitro-9h-fluoren-9-one involves its interaction with molecular targets through its nitro and iodine groups. These functional groups can participate in various chemical reactions, including electron transfer and covalent bonding with biological molecules. The compound’s ability to form charge-transfer complexes with donor molecules is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-9H-fluoren-9-one
- 2-Bromo-7-iodo-9H-fluoren-9-one
- 9H-Fluoren-9-one
Uniqueness
4-Iodo-2,5,7-trinitro-9h-fluoren-9-one is unique due to the specific arrangement of its nitro and iodine groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
1098-27-7 |
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Molecular Formula |
C13H4IN3O7 |
Molecular Weight |
441.09 g/mol |
IUPAC Name |
4-iodo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4IN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
InChI Key |
RJVYYQMJDPRKII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])I)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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